Benzotriazol-1-yl Prop-2-enyl Carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-yl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-7-15-10(14)16-13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKYYADAVJMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)ON1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395702 | |
| Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102423-16-5 | |
| Record name | 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzotriazol 1 Yl Prop 2 Enyl Carbonate
Direct Synthesis Approaches
Direct synthesis of Benzotriazol-1-yl Prop-2-enyl Carbonate typically involves the reaction of benzotriazole (B28993) with a suitable allyl-containing carbonate precursor. A common and straightforward method is the acylation of benzotriazole with allyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
The reaction proceeds via nucleophilic attack of one of the nitrogen atoms of the benzotriazole ring on the electrophilic carbonyl carbon of allyl chloroformate. While benzotriazole exists as a mixture of 1H- and 2H-tautomers, the N-1 substituted product is often the major isomer formed, particularly under neutral or basic conditions.
A typical procedure involves dissolving benzotriazole in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A base, for instance, triethylamine (B128534) or pyridine, is then added to the solution. Subsequently, allyl chloroformate is added dropwise, often at a reduced temperature to control the exothermic nature of the reaction. The reaction mixture is then typically stirred at room temperature for a period to ensure completion. Work-up usually involves filtration of the ammonium (B1175870) salt byproduct and removal of the solvent, followed by purification of the crude product, often by recrystallization or column chromatography.
Table 1: Representative Conditions for Direct Synthesis via N-Acylation
| Parameter | Condition | Purpose | Reference Analogy |
| Solvent | Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. | scielo.org.mx |
| Base | Triethylamine | To neutralize the HCl byproduct. | scielo.org.mx |
| Temperature | 0 °C to Room Temperature | To control the initial exothermic reaction. | scielo.org.mx |
| Reactant Ratio | 1:1.1 (Benzotriazole:Allyl Chloroformate) | To ensure complete consumption of benzotriazole. | scielo.org.mx |
| Reaction Time | 24-48 hours | To allow the reaction to proceed to completion. | scielo.org.mx |
Precursor-Based Synthetic Routes
An alternative to the direct use of allyl chloroformate involves the in-situ generation of a more reactive acylating agent or the use of a pre-synthesized activated carbonate. One such precursor is di(1-benzotriazolyl) carbonate (BTC). google.com This reagent can be prepared separately and then used to introduce the carbonate functionality to allyl alcohol.
In this approach, allyl alcohol is reacted with di(1-benzotriazolyl) carbonate in the presence of a base, such as pyridine, in an organic solvent like acetonitrile. google.com This reaction would likely yield the desired this compound, with the second benzotriazole moiety acting as a leaving group.
Another precursor-based method involves the initial reaction of benzotriazole with a coupling agent to form an activated intermediate. For instance, N-acylbenzotriazoles can be prepared from carboxylic acids using reagents like thionyl chloride or Mukaiyama's reagent. arkat-usa.orgarkat-usa.org While not a direct route for a carbonate, this principle can be adapted. For example, a mixed carbonate could be formed from allyl alcohol and a chloroformate, which is then reacted with benzotriazole.
Table 2: Precursor-Based Synthesis Example
| Step | Reactants | Reagents | Product | Reference Analogy |
| 1 | Allyl Alcohol, Phosgene (or equivalent) | - | Allyl Chloroformate | General Chemical Knowledge |
| 2 | Benzotriazole, Allyl Chloroformate | Triethylamine, THF | This compound | scielo.org.mx |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity for the N-1 isomer over the N-2 isomer. Several factors can be systematically varied to achieve this.
Solvent: The choice of solvent can influence the reaction rate and the isomeric ratio of the products. Aprotic solvents of varying polarity, such as acetonitrile, dichloromethane, and N,N-dimethylformamide (DMF), can be screened.
Base: The nature and stoichiometry of the base are critical. Stronger, non-nucleophilic bases may favor the deprotonation of benzotriazole and enhance the reaction rate. Common bases for such acylations include tertiary amines like triethylamine and pyridine, as well as inorganic bases like potassium carbonate. nih.gov
Temperature: While many N-acylation reactions of benzotriazole proceed at room temperature, adjusting the temperature can impact reaction time and selectivity. Lowering the temperature during the addition of the acylating agent can minimize side reactions.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Purification: The final yield and purity are highly dependent on the purification method. Column chromatography using silica (B1680970) gel is often effective in separating the N-1 and N-2 isomers, as well as removing any unreacted starting materials or byproducts.
Table 3: Parameters for Optimization Studies
| Parameter | Variations | Expected Outcome | Reference Analogy |
| Solvent | THF, DCM, Acetonitrile, DMF | Influence on reaction rate and isomer ratio. | scielo.org.mxnih.gov |
| Base | Triethylamine, Pyridine, K₂CO₃ | Effect on reaction rate and yield. | nih.gov |
| Temperature | 0 °C, Room Temperature, 50 °C | Impact on reaction kinetics and selectivity. | scielo.org.mx |
| Catalyst | (if applicable) | Potential for increased reaction efficiency. |
Reactivity and Reaction Pathways of Benzotriazol 1 Yl Prop 2 Enyl Carbonate
Nucleophilic Activation and Substitution Reactions
The core reactivity of Benzotriazol-1-yl prop-2-enyl carbonate is centered on its susceptibility to nucleophilic attack. The presence of the electron-withdrawing benzotriazole (B28993) group, coupled with the carbonate structure, renders the allylic carbons electrophilic and primed for substitution reactions.
Palladium-catalyzed allylic substitution is a powerful and widely employed method for forming carbon-carbon and carbon-heteroatom bonds. In this context, this compound is an excellent substrate. The general mechanism involves the oxidative addition of a Palladium(0) complex to the allylic carbonate. This step results in the formation of a π-allylpalladium(II) intermediate and the displacement of the benzotriazolyl carbonate leaving group. Subsequent nucleophilic attack on the π-allyl complex, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. redalyc.orgthieme-connect.de
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and can often be controlled by the choice of ligands on the palladium catalyst, as well as the nature of the nucleophile and reaction conditions. For instance, in the case of unsymmetrical allylic carbonates, the nucleophile can attack at either the more substituted or less substituted end of the allyl system.
A variety of stabilized carbon nucleophiles, such as malonates, β-keto esters, and organozinc reagents, can be effectively used in palladium-catalyzed allylic alkylations with substrates like this compound. These reactions are fundamental for constructing new carbon-carbon bonds. For example, the reaction of a soft carbon nucleophile with the π-allylpalladium intermediate typically occurs at the terminal carbon of the allyl moiety. The use of chiral ligands on the palladium catalyst can induce enantioselectivity, leading to the formation of chiral products, which is of significant interest in the synthesis of complex molecules. nih.gov
| Nucleophile Type | Example Nucleophile | General Product | Key Features |
| Stabilized Enolates | Diethyl malonate | Allylated malonic ester | Forms C-C bonds; often high yielding. |
| Organometallic Reagents | Phenylzinc chloride | Allylated aromatic compound | Allows for the introduction of aryl and vinyl groups. |
| Cyanides | Trimethylsilyl cyanide | Allyl nitrile | Introduces a versatile nitrile functional group. |
This table provides a generalized overview of reactions with carbon-based nucleophiles.
This compound also readily reacts with a wide array of heteroatom nucleophiles, providing efficient routes to allylated amines, ethers, thioethers, and phosphonates.
Nitrogen Nucleophiles: Amines, amides, and azoles can serve as nitrogen nucleophiles in palladium-catalyzed allylic amination. These reactions are pivotal for the synthesis of nitrogen-containing compounds, including many pharmaceutically relevant molecules. The benzotriazole moiety itself is a testament to the reactivity of nitrogen heterocycles in such coupling reactions. researchgate.net
Oxygen Nucleophiles: Alcohols and phenols can act as oxygen nucleophiles to furnish allyl ethers. These reactions can be performed under palladium catalysis or, in some cases, by direct nucleophilic substitution under basic conditions, where the benzotriazolyl carbonate acts as a good leaving group.
Sulfur and Phosphorus Nucleophiles: Thiols and phosphines can also participate in these substitution reactions to form the corresponding allylated sulfur and phosphorus compounds.
| Heteroatom | Nucleophile Example | Product Type | Significance |
| Nitrogen | Aniline | N-Allylaniline | Synthesis of allylamines and derivatives. |
| Oxygen | Phenol | Allyl phenyl ether | Formation of allyl ethers. |
| Sulfur | Thiophenol | Allyl phenyl sulfide | Access to organosulfur compounds. |
| Phosphorus | Diethyl phosphite | Diethyl allylphosphonate | Creation of C-P bonds. |
This table illustrates the versatility of this compound in reacting with various heteroatom nucleophiles.
Role as a Leaving Group in Chemical Transformations
The benzotriazolyl group is a well-established and effective leaving group in a multitude of chemical transformations. lupinepublishers.com This is attributed to the stability of the resulting benzotriazolide anion, which is resonance-stabilized. In the context of this compound, the entire benzotriazolyl carbonate unit is displaced during nucleophilic substitution.
The excellent leaving group ability of the benzotriazolyl moiety is a key driver for the reactivity of the parent molecule. This property facilitates not only the palladium-catalyzed reactions but also other substitution pathways. The stability of the departing group lowers the activation energy of the substitution step, often allowing reactions to proceed under mild conditions.
Other Significant Chemical Transformations
Beyond the well-documented palladium-catalyzed allylic substitutions, this compound can potentially undergo other transformations. For instance, reactions involving other transition metal catalysts could lead to different reactivity patterns and product profiles. Furthermore, the dienyl moiety within the molecule could participate in cycloaddition reactions, although this reactivity is less explored compared to its role as an electrophile in substitution reactions. The inherent reactivity of the benzotriazole ring system itself could also lead to further functionalization under specific reaction conditions. nih.govnih.gov
Mechanistic Elucidation of Reactions Involving Benzotriazol 1 Yl Prop 2 Enyl Carbonate
Spectroscopic Studies for Mechanistic Pathway Determination
No published studies utilizing spectroscopic methods such as NMR, IR, or mass spectrometry to elucidate the mechanistic pathway of reactions involving Benzotriazol-1-yl Prop-2-enyl Carbonate were found.
Kinetic Investigations of Reaction Rates and Intermediates
No kinetic data or studies on the reaction rates and the identification of intermediates for reactions of this compound have been reported in the available literature.
Isotopic Labeling Studies for Mechanistic Confirmation
There are no known isotopic labeling studies that have been conducted to confirm the mechanistic details of reactions involving this compound.
Applications of Benzotriazol 1 Yl Prop 2 Enyl Carbonate in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
Benzotriazol-1-yl Prop-2-enyl Carbonate has proven instrumental in the total synthesis of several complex natural products and pharmaceutically relevant molecules. Its primary role in these syntheses is often as a robust and efficient reagent for the introduction of the allyloxycarbonyl (Alloc) protecting group onto amine functionalities. The Alloc group is prized for its stability under a variety of reaction conditions and its facile, selective removal under mild conditions, typically using palladium-catalyzed reactions.
A notable example of its application is in the synthesis of gemcitabine (B846) prodrugs. pageplace.degoogle.comgoogle.comacs.org Gemcitabine, a potent anticancer agent, possesses both amino and hydroxyl groups. The selective protection of the exocyclic amine is a crucial step to allow for further modifications at the hydroxyl positions. This compound serves as an effective reagent for this selective N-protection, proceeding under mild conditions and with high yields, thereby facilitating the subsequent synthesis of various prodrugs designed to enhance the therapeutic profile of gemcitabine.
Furthermore, this reagent has been implicated in the asymmetric synthesis of the complex natural products Stigmatellin and Crocacin C. acs.orgkisti.re.kr While the specific details of its role in these syntheses are part of a broader synthetic strategy, its inclusion points to its utility in multi-step syntheses where chemoselective protection of amine groups is paramount for the successful construction of the target molecules.
The application of this compound is also documented in the synthesis of novel antibacterial agents and other complex heterocyclic systems. google.com In these contexts, it is again employed for the introduction of the Alloc protecting group, highlighting its broad applicability in the synthesis of diverse and complex molecular frameworks.
Role in Regioselective and Stereoselective Transformations
The utility of this compound extends beyond simple protection, playing a role in transformations where control of regioselectivity and stereoselectivity is critical.
The regioselective protection of polyfunctional molecules containing multiple amine groups is a key application. Due to the reactivity of the reagent, it is possible to selectively protect a more nucleophilic amine in the presence of less reactive ones, or to protect amines in the presence of other sensitive functional groups. This chemoselectivity is a significant advantage in the synthesis of complex molecules where multiple reactive sites need to be differentiated.
Enantioselective Processes
While direct enantioselective transformations catalyzed by this compound itself are not widely reported, its role as a protecting group is crucial in the context of asymmetric synthesis. The reference to its use in the asymmetric synthesis of Stigmatellin and Crocacin C suggests its compatibility with and necessity for stereoselective bond-forming reactions carried out on the protected substrate. acs.orgacs.orgkisti.re.kr The Alloc group, introduced by this reagent, can influence the outcome of subsequent stereoselective reactions by altering the steric and electronic environment of the molecule.
At present, specific examples of dynamic kinetic asymmetric transformations directly employing this compound are not prominent in the literature. However, the principle of using a protecting group to enable such transformations is well-established.
Diastereoselective Synthesis
In diastereoselective synthesis, this compound plays a vital role by modifying chiral substrates. The introduction of the Alloc group can significantly impact the diastereoselectivity of subsequent reactions by influencing the conformational preferences of the molecule. For instance, in the synthesis of complex peptide fragments or other chiral molecules, the steric bulk of the Alloc group can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over another.
As a Reagent for Functional Group Interconversions
The primary function of this compound in functional group interconversions is as a highly effective agent for the protection of primary and secondary amines. google.comresearchgate.net The reaction of an amine with this compound results in the formation of a stable allyl carbamate.
This protection strategy is advantageous for several reasons:
Mild Reaction Conditions: The protection reaction can be carried out under neutral or mildly basic conditions at room temperature, which is compatible with a wide range of sensitive functional groups.
High Yields: The formation of the Alloc-protected amine generally proceeds in high yield.
Orthogonality: The Alloc group is stable to acidic and basic conditions commonly used to remove other protecting groups like Boc and Fmoc, respectively. This orthogonality is a significant asset in complex, multi-step syntheses.
Mild Deprotection: The Alloc group can be selectively removed under very mild conditions using palladium(0) catalysts in the presence of a variety of nucleophilic scavengers, such as dimedone, morpholine, or tributyltin hydride. This deprotection method is highly chemoselective and does not affect other sensitive functional groups.
The table below summarizes the application of this compound as a protecting group reagent for amines.
| Substrate Type | Reagent | Product | Deprotection Conditions | Reference(s) |
| Primary/Secondary Amine | This compound | Alloc-protected Amine | Pd(PPh₃)₄, Nucleophilic Scavenger (e.g., Dimedone) | google.comresearchgate.net |
| Gemcitabine | This compound | N-Alloc-Gemcitabine | - | pageplace.degoogle.comgoogle.com |
| Amino Acids | This compound | N-Alloc-Amino Acid | Pd(0) catalyst | google.com |
Computational Chemistry and Theoretical Investigations of Benzotriazol 1 Yl Prop 2 Enyl Carbonate
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its reactivity. In Benzotriazol-1-yl Prop-2-enyl Carbonate, the electronic properties are a composite of the benzotriazole (B28993) ring system, the carbonate linker, and the terminal allyl group.
Computational studies on N-substituted benzotriazoles, employing methods like UV photoelectron spectroscopy (UPS) and high-level ab initio calculations, reveal that the electronic structure is significantly influenced by the nature of the substituent at the nitrogen atom. acs.orgacs.orgnih.gov The benzotriazole moiety itself is a bicyclic nitrogen heterocycle, existing in two tautomeric forms, 1H and 2H, with the 1H-form being predominant. chemicalbook.com The fused benzene (B151609) ring enhances the stability of the conjugate base. chemicalbook.com
The electronic character of the benzotriazole ring system can be modulated by substituents. Electron-withdrawing groups, for instance, can increase the antimycotic activity of benzotriazole derivatives by altering their interaction with biological targets. nih.gov Density Functional Theory (DFT) calculations are a common tool for analyzing the electronic properties of such molecules. nih.govmdpi.com For example, DFT studies on benzothiazole (B30560) derivatives, which are structurally related to benzotriazoles, have been used to calculate frontier molecular orbital (HOMO-LUMO) energies, charge distributions, and molecular electrostatic potential (MESP) maps to predict reactive sites. mdpi.com In the case of this compound, the benzotriazole ring acts as a good leaving group, a property that is rooted in its electronic structure. nih.gov
The reactivity of the allyl carbonate portion of the molecule is also a subject of computational investigation, particularly in the context of transition metal-catalyzed reactions. rsc.orgrsc.org The electronic nature of the carbonate group and the double bond of the allyl moiety are key to its reactivity. The presence of the electron-withdrawing benzotriazolyloxy group is expected to influence the electrophilicity of the allylic carbons.
Below is a hypothetical data table summarizing the kind of electronic properties that would be calculated for this compound and its analogues to predict reactivity.
| Property | Predicted Value/Characteristic for this compound | Significance |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity and easier electronic transitions. |
| Molecular Electrostatic Potential (MESP) | Negative potential around the triazole nitrogens and carbonate oxygens; Positive potential on the allylic carbons. | Predicts sites for electrophilic and nucleophilic attack, respectively. |
| Natural Bond Orbital (NBO) Charges | Significant positive charge on the carbonyl carbon and the terminal allylic carbon. | Indicates electrophilic centers susceptible to nucleophilic attack. |
| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions. |
Transition State Modeling and Mechanistic Insights
Transition state modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution at the allylic position, computational models can map out the entire reaction pathway, including intermediates and transition states. mit.edu
A common reaction for allyl carbonates is palladium-catalyzed allylic substitution. acs.orgacs.orgrsc.org Computational studies, often using DFT, have provided detailed mechanistic insights into these reactions. rsc.org The process typically involves:
Oxidative Addition: The palladium(0) catalyst coordinates to the allyl double bond, followed by oxidative addition, cleaving the C-O bond and displacing the benzotriazolyloxycarbonate leaving group to form a π-allyl palladium(II) complex.
Nucleophilic Attack: A nucleophile then attacks the π-allyl complex, usually at one of the terminal carbons.
Transition state calculations for these steps can reveal the activation energies, which determine the reaction rate, and the geometry of the transition state, which can explain the stereochemical outcome of the reaction. youtube.com For example, in cobalt-catalyzed allylic substitutions of racemic allylic carbonates, DFT calculations have shown that C-N bond formation can occur via an inner-sphere reductive elimination from a five-membered transition state. rsc.org
Similarly, computational studies on rhodium-catalyzed amination of allylic carbonates have detailed the formation of η³-allyl Rh(III) species and the subsequent outer-sphere nucleophilic attack as the regio- and enantio-determining step. rsc.org These studies often employ advanced techniques to locate transition states and compute their energies, providing a deep understanding of the reaction mechanism. youtube.com
The following table illustrates the type of data generated from transition state modeling for a hypothetical reaction of this compound with a nucleophile.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Key Geometric Features |
| Oxidative Addition | [Pd(0)-(allyl carbonate)]‡ | 10-15 | Elongated C-O bond; Pd coordinated to the double bond. |
| Decarboxylation | [π-allyl-Pd-OCOOBt]‡ | 5-10 | Formation of CO₂ and a benzotriazolate-Pd complex. |
| Nucleophilic Attack | [π-allyl-Pd-Nu]‡ | 12-20 | Approach of the nucleophile to a terminal allylic carbon. |
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how modifications to the molecular structure affect the reactivity and outcome of a chemical reaction. For this compound, these relationships can be explored by computationally modeling derivatives with different substituents on either the benzotriazole ring or the allyl group.
Substituents on the Benzotriazole Ring: The electronic properties of the benzotriazole moiety can be tuned by adding substituents to the benzene ring. acs.orgacs.orgnih.gov For example, electron-withdrawing groups would make the benzotriazolate a better leaving group, potentially accelerating the oxidative addition step in a palladium-catalyzed reaction. Conversely, electron-donating groups would make it a poorer leaving group. A linear free-energy relationship has been used to interpret the reaction mechanism of ferrate(VI) with various benzotriazoles, demonstrating the influence of substituents on reaction rates. nih.gov
Substituents on the Allyl Group: Substituents on the allyl moiety can have a profound effect on the regioselectivity of nucleophilic attack. researchgate.netresearchgate.net In palladium-catalyzed allylic alkylations, the substitution pattern on the allyl carbonate can direct the nucleophile to either the more or less substituted end of the allyl system. Computational studies on cobalt-catalyzed allylic alkylations have shown that steric repulsions between the alkene substituents and the ligand can lead to exclusive regioselectivity. nih.gov Similarly, in rhodium-catalyzed reactions, steric repulsion between the allyl moiety and the ligand has been shown to be responsible for excellent enantioselectivity. rsc.org
The table below summarizes hypothetical structure-reactivity trends for reactions of this compound derivatives.
| Structural Modification | Predicted Effect on Reactivity | Computational Rationale |
| Electron-withdrawing group on benzotriazole | Increased rate of allylic substitution. | Stabilizes the negative charge on the leaving group, lowering the activation energy of oxidative addition. |
| Electron-donating group on benzotriazole | Decreased rate of allylic substitution. | Destabilizes the negative charge on the leaving group, increasing the activation energy of oxidative addition. |
| Bulky substituent at the γ-position of the allyl group | Favors nucleophilic attack at the α-position. | Steric hindrance in the transition state for attack at the γ-position. |
| Conjugating substituent on the allyl group | Can alter the electronics of the π-allyl intermediate, influencing regioselectivity. | Changes in the charge distribution and orbital coefficients of the π-allyl system. |
Emerging Research Directions and Future Challenges
Development of Sustainable Synthetic Approaches
The push for greener chemical processes has led to investigations into more sustainable methods for synthesizing carbonate compounds. A key area of focus is the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a highly atom-economical reaction. bohrium.comresearchgate.net This approach is considered one of the most promising routes for CO2 conversion and utilization due to its 100% atom economy and the non-toxic nature of the resulting products. researchgate.net
Exploration of Novel Catalytic Systems
The efficiency and selectivity of chemical transformations heavily rely on the catalyst employed. For the synthesis of cyclic carbonates from CO2 and epoxides, significant research has been dedicated to developing advanced catalytic systems. researchgate.net These catalysts are crucial for activating the thermodynamically stable CO2 molecule and facilitating the reaction under milder conditions, thus reducing energy consumption. researchgate.net
A variety of catalysts have been explored, including homogeneous and heterogeneous systems. Homogeneous catalysts, such as metal-salen and -salphen complexes, have been extensively studied for their high activity in promoting the coupling of CO2 with epoxides. scispace.com Researchers are also investigating the use of abundant and non-toxic metals, like iron-based catalysts, to enhance the sustainability profile of the synthesis. scispace.com
Heterogeneous catalysts, on the other hand, offer advantages in terms of easy separation and reusability, which are critical for industrial applications. rsc.org The design and development of the entire catalytic system, including the potential need for co-catalysts, is a major focus in the field of CO2 conversion to cyclic carbonates. researchgate.net The ideal catalyst would exhibit high efficiency, selectivity, stability, and recyclability, while being cost-effective and environmentally friendly. researchgate.net
Integration into Flow Chemistry and Automated Synthesis
Flow chemistry is emerging as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing. springerprofessional.despringerprofessional.de This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.uk The key benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents and exothermic reactions, and simplified scale-up. springerprofessional.dedurham.ac.uk
The synthesis of heterocyclic compounds, a class to which benzotriazole (B28993) derivatives belong, has been a significant area of application for flow chemistry. springerprofessional.dedurham.ac.uk The ability to rapidly screen and optimize reaction conditions makes flow synthesis particularly attractive for developing efficient routes to valuable molecules. durham.ac.uk For the production of Benzotriazol-1-yl prop-2-enyl carbonate, a flow-based process could lead to higher yields, cleaner reactions, and reduced waste generation. springerprofessional.de
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Benzotriazol-1-yl Prop-2-enyl Carbonate, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with prop-2-enyl carbonate precursors via nucleophilic substitution or esterification. For example, benzotriazole activation using bromoethane derivatives (e.g., 1-(benzotriazol-1-yl)-2-bromoethanone) can facilitate nucleophilic displacement by prop-2-enyloxy groups . Purity validation requires GC-MS (to confirm molecular weight), - and -NMR (to verify structural integrity), and X-ray crystallography (for solid-state conformation analysis) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation kinetics via HPLC. Compare half-life () values across pH ranges. For instance, highlights similar carbonate esters undergoing hydrolysis under acidic conditions, suggesting analogous protocols for tracking ester bond cleavage .
Q. What spectroscopic techniques are critical for characterizing the electronic environment of the benzotriazole moiety?
- Methodological Answer : UV-Vis spectroscopy (to study - transitions) and - COSY NMR (to resolve coupling between aromatic protons) are essential. HMBC correlations can confirm connectivity between the benzotriazole ring and the prop-2-enyl carbonate group, as demonstrated in structurally related phenylpropanoids .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in radical allylation reactions?
- Methodological Answer : Radical allylation efficiency depends on substituent effects. For example, shows that allylstannanes with electron-withdrawing groups (e.g., trimethylsilyl) accelerate nucleophilic radical additions. Apply competition experiments (using substituted analogs) to quantify rate differences via -NMR or GC-MS. Computational modeling (DFT) can further elucidate transition-state polarization .
Q. What strategies resolve contradictions in reported reaction yields for benzotriazole-mediated coupling reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or trace moisture. Systematically replicate conditions from conflicting studies while controlling variables (e.g., anhydrous solvents, inert atmosphere). Use kinetic profiling (e.g., in situ IR spectroscopy) to identify intermediates or side reactions. ’s comparison of allylation rates under controlled conditions provides a model for such analyses .
Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on the prop-2-enyl carbonate group?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and locate electrophilic hotspots. Compare with experimental outcomes (e.g., LC-MS/MS fragmentation patterns). ’s use of EI-MS to confirm ester regiochemistry exemplifies this approach .
Q. What advanced techniques validate the compound’s stability in polymer matrices for drug-delivery applications?
- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability in polymers, employ -NMR (if fluorinated analogs are used) or MALDI-TOF MS to track degradation products. ’s profiling of polycarbonate analogs provides a methodological foundation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer : Contradictions may stem from catalyst loading or ligand effects. Design a fractional factorial experiment to isolate variables (e.g., Pd catalyst type, ligand ratios). Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic pathways. Cross-reference with ’s kinetic studies on allylstannane reactivity .
Q. What experimental designs minimize side reactions during benzotriazole activation in multistep syntheses?
- Methodological Answer : Optimize reaction stoichiometry (e.g., limiting excess benzotriazole derivatives) and employ scavenging agents (e.g., molecular sieves for moisture). Use real-time monitoring (e.g., ReactIR) to detect intermediates. ’s X-ray crystallography of benzotriazole intermediates can guide structural validation at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
